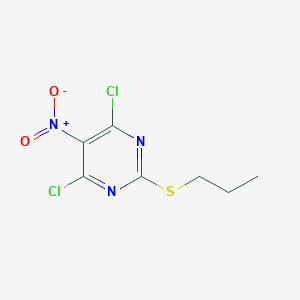

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

Übersicht

Beschreibung

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is an organic compound with the molecular formula C7H7Cl2N3O2S. It is a useful intermediate in the synthesis of various pharmaceuticals, particularly in the preparation of ticagrelor, a medication used to reduce the risk of stroke and heart attack .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine involves several steps:

Ring-closure Reaction: 2-nitro-1,3 malonic acid alkyl ester reacts with thiourea to form 5-nitro-2-sulfo-barbituric acid.

Sulfur Alkylation: The 5-nitro-2-sulfo-barbituric acid undergoes sulfur alkylation with halogenated propane to yield 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine.

Chlorination: The final step involves chlorination of 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine to produce this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be economical and environmentally friendly, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine undergoes various chemical reactions, including:

Nitration: Reaction with fuming nitric acid in the presence of acetic acid.

Chlorination: Reaction with chlorinating agents in the presence of an aliphatic organic base.

Common Reagents and Conditions

Nitration: Fuming nitric acid and acetic acid.

Chlorination: Chlorinating agents and aliphatic organic bases.

Major Products

The major products formed from these reactions include 5-nitro-2-propylthiopyrimidine-4,6-diol and this compound .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Intermediate for Ticagrelor Synthesis

DPP serves as a key intermediate in the production of ticagrelor, which is used to prevent blood clots in patients with acute coronary syndrome. The synthesis of ticagrelor involves several steps where DPP is utilized due to its high purity and yield when synthesized through optimized methods . The processes developed for DPP production focus on reducing reaction times and improving yield while maintaining environmental safety .

1.2 Genotoxic Impurity Monitoring

Recent studies have highlighted the development of liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS/MS) methods for the identification and quantification of DPP as a genotoxic impurity in ticagrelor active pharmaceutical ingredients (APIs). This method involves derivatization to enhance detection sensitivity, allowing for the effective monitoring of DPP levels within acceptable limits set by regulatory bodies . The ability to detect DPP at low concentrations (as low as 0.03 ppm) underscores its relevance in ensuring the safety and efficacy of pharmaceutical formulations .

Analytical Chemistry Applications

2.1 Development of Analytical Methods

DPP is instrumental in developing analytical methods for impurity profiling in pharmaceuticals. Its derivatives are analyzed using advanced mass spectrometry techniques, which facilitate the separation and quantification of impurities during drug formulation processes. For instance, a study successfully employed an Acquity UPLC BEH C18 reverse-phase column to achieve effective separation of DPP derivatives, demonstrating the compound's utility in high-resolution analytical applications .

2.2 Quality Control Standards

In quality control laboratories, DPP is used as a reference standard for evaluating impurity levels in ticagrelor formulations. Its characterization helps ensure compliance with International Council for Harmonisation (ICH) guidelines regarding impurity thresholds during drug development and manufacturing processes . This application is critical for maintaining product integrity and patient safety.

Wirkmechanismus

The compound itself does not have a direct mechanism of action but serves as a precursor in the synthesis of ticagrelor. Ticagrelor works by inhibiting the P2Y12 receptor on platelets, preventing platelet aggregation and reducing the risk of thrombotic events .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4,6-Dichloro-2-(propylthio)pyrimidine

- 5-Nitro-2-(propylthio)pyrimidine

- 4,6-Dihydroxy-5-nitro-2-(propylthio)pyrimidine

Uniqueness

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is unique due to its specific structure, which makes it an essential intermediate in the synthesis of ticagrelor. Its ability to undergo specific nitration and chlorination reactions distinguishes it from other similar compounds .

Biologische Aktivität

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. It has gained attention for its significant biological activity, particularly as an intermediate in the synthesis of ticagrelor, an important antiplatelet medication. The compound's structure includes two chlorine atoms at positions 4 and 6, a nitro group at position 5, and a propylthio group at position 2, with the molecular formula C₈H₈Cl₂N₂O₂S. This article explores the biological activities associated with this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

Pharmacological Mechanism

This compound functions primarily as an intermediate in the synthesis of ticagrelor. Ticagrelor acts as an adenosine diphosphate (ADP) receptor antagonist, inhibiting platelet aggregation and thereby reducing the risk of thrombotic events such as heart attacks and strokes. The interaction of this compound with biological macromolecules is crucial for its pharmacological efficacy.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antibacterial Properties : Derivatives of this compound have shown potential antibacterial effects, suggesting its utility in developing new antimicrobial agents.

- Anticancer Activities : Studies have indicated that compounds with similar structural features may exhibit anticancer properties due to their ability to interact with cellular targets involved in cancer progression.

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound can effectively bind to specific receptors involved in platelet aggregation. This binding is essential for understanding its pharmacological effects and optimizing its therapeutic potential.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that optimize yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure of synthesized compounds . The compound serves not only as an intermediate for ticagrelor but also as a reference standard in impurity profiling during drug formulation processes .

Comparative Analysis of Similar Compounds

The unique structure of this compound allows for comparison with other compounds that share structural similarities. Below is a summary table highlighting notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-5-nitro-2-(propylthio)pyrimidine | Chlorine at position 4 | Lacks dichlorination at position 6 |

| 5-Nitro-2-(ethylthio)pyrimidine | Ethyl instead of propyl | Different alkyl substituent affecting solubility |

| Ticagrelor | Contains a cyclopentyl group | Directly used as a medication |

| 5-Amino-4,6-dichloro-2-(propylthio)pyrimidine | Amino group substitution at position 5 | Potentially different biological activities |

The distinct combination of halogen and nitro substitutions on the pyrimidine ring contributes to the unique pharmacological profile of this compound compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of various derivatives derived from this compound. For instance:

- Antiproliferative Activity : Certain derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. One study reported IC50 values indicating effective inhibition of cell growth in HCT116 and OVCAR-8 cell lines .

- Toxicity Studies : Toxicity assessments are crucial for understanding the safety profile of this compound when used in pharmaceutical formulations. Research has shown that derivatives maintain acceptable toxicity levels while exhibiting desired biological activities .

Eigenschaften

IUPAC Name |

4,6-dichloro-5-nitro-2-propylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3O2S/c1-2-3-15-7-10-5(8)4(12(13)14)6(9)11-7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEDQHVHVPJFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624098 | |

| Record name | 4,6-Dichloro-5-nitro-2-(propylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145783-14-8 | |

| Record name | 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145783-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145783148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dichloro-5-nitro-2-(propylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine significant in pharmaceutical chemistry?

A1: this compound is a crucial intermediate in the synthesis of Ticagrelor [, ]. Ticagrelor is an antiplatelet drug used to prevent blood clots in individuals with a history of heart attack or stroke. The efficient synthesis of this intermediate is important for the cost-effective production of Ticagrelor.

Q2: What are the advantages of the synthetic method for this compound described in the research?

A2: The research highlights a novel synthetic method for this compound that boasts several advantages []. This method involves readily available starting materials and proceeds through simple, environmentally friendly reactions. These factors make the synthesis more economical and suitable for large-scale industrial production of Ticagrelor.

Q3: How is this compound controlled during the manufacturing of Ticagrelor?

A3: Due to its potential genotoxicity, this compound is carefully monitored as an impurity in Ticagrelor Active Pharmaceutical Ingredient (API) []. A highly sensitive LC-QTOF-MS/MS method has been developed and validated for its identification and quantification. This method utilizes a derivatization step to enhance detection sensitivity, ensuring the safety and quality of the final drug product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.